4-benzyl-7-nitro-2H-phthalazin-1-one

Antitubercular agents Mycobacterium tuberculosis Phthalazinone SAR

4-Benzyl-7-nitro-2H-phthalazin-1-one (Molecular Formula C₁₅H₁₁N₃O₃; Molecular Weight 281.27 g/mol; MDL MFCD11500756) is a dual-substituted phthalazinone derivative bearing a benzyl group at the 4-position and a nitro group at the 7-position of the phthalazine core. This compound belongs to a privileged scaffold class extensively explored for poly(ADP-ribose) polymerase (PARP) inhibition, anticancer activity, vasorelaxant effects, and antimicrobial applications.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
Cat. No. B8044379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-7-nitro-2H-phthalazin-1-one
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c19-15-13-9-11(18(20)21)6-7-12(13)14(16-17-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19)
InChIKeyPAVQOFDFENZNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-7-nitro-2H-phthalazin-1-one – Chemical Identity, Physicochemical Properties, and Research Procurement Context


4-Benzyl-7-nitro-2H-phthalazin-1-one (Molecular Formula C₁₅H₁₁N₃O₃; Molecular Weight 281.27 g/mol; MDL MFCD11500756) is a dual-substituted phthalazinone derivative bearing a benzyl group at the 4-position and a nitro group at the 7-position of the phthalazine core . This compound belongs to a privileged scaffold class extensively explored for poly(ADP-ribose) polymerase (PARP) inhibition, anticancer activity, vasorelaxant effects, and antimicrobial applications [1]. Unlike the clinically established PARP inhibitor Olaparib, which incorporates an elaborated meta-substituted 4-benzyl moiety, 4-benzyl-7-nitro-2H-phthalazin-1-one retains the core 4-benzylphthalazinone architecture while introducing a chemically distinct electron-withdrawing nitro substituent that enables orthogonal chemical derivatization and may modulate target selectivity [2]. The compound is commercially available as a research-grade chemical (≥95% purity) for laboratory investigation .

Why 4-Benzyl-7-nitro-2H-phthalazin-1-one Cannot Be Replaced by Common Phthalazinone Analogs in Targeted Research Programs


Phthalazinone derivatives with seemingly minor positional or substituent variations exhibit profoundly divergent biological activity profiles, target engagement, and chemical reactivity. The 4-benzylphthalazin-1(2H)-one parent scaffold demonstrates PARP-1 inhibitory potential at low nanomolar concentrations [1], while 7-nitrophthalazin-1(2H)-one independently shows antitubercular activity with an MIC of 3 µM against Mycobacterium tuberculosis [2]. However, the unsubstituted 4-benzyl analog lacks the electron-withdrawing and reducible nitro handle that enables amine-directed bioconjugation, while the 7-nitro-only analog lacks the 4-benzyl hydrophobic anchor essential for PARP-1 active-site occupancy and androgen receptor antagonism [3]. The positional isomer 4-(4-nitrobenzyl)-2H-phthalazin-1-one, bearing the nitro group on the benzyl ring rather than the phthalazinone core, presents fundamentally different electronic distribution, metabolic susceptibility, and protein-binding orientation . Generic substitution with any single-feature analog therefore results in loss of one or more functional capabilities—dual-target probing, orthogonal chemical derivatization, or scaffold-specific binding affinity—that define the research utility of 4-benzyl-7-nitro-2H-phthalazin-1-one.

Quantitative Differentiation of 4-Benzyl-7-nitro-2H-phthalazin-1-one from Closest Analogs: Evidence-Based Selection Rationale


7-Nitro Group Confers Antitubercular Activity Absent in Unsubstituted 4-Benzylphthalazinones

The 7-nitro substituent endows phthalazinone derivatives with measurable activity against Mycobacterium tuberculosis. The closest single-feature comparator, 7-nitrophthalazin-1(2H)-one, demonstrates an MIC of 3 µM against M. tuberculosis mc²6230 in growth inhibition assays [1]. In contrast, all phthalazinones tested in the same study exhibited MIC values <100 µM, with electron-withdrawing group-containing compounds generally showing superior activity to unsubstituted analogs [1]. The unsubstituted 4-benzylphthalazin-1(2H)-one has not been reported to possess antitubercular activity, indicating that the 7-nitro group is a pharmacophoric determinant for this activity axis that is retained in 4-benzyl-7-nitro-2H-phthalazin-1-one but absent in 4-benzyl-only analogs [1][2].

Antitubercular agents Mycobacterium tuberculosis Phthalazinone SAR

4-Benzyl Moiety Retains PARP-1 Inhibitory Scaffold Capability Distinct from 7-Nitro-Only Analogs

The 4-benzyl substituent is a validated pharmacophore for PARP-1 inhibition within the phthalazinone class. Meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives developed by Loh et al. achieve low nanomolar PARP-1 IC₅₀ values (approximately 20 nM) [1], while the clinically approved 4-benzylphthalazinone derivative Olaparib exhibits PARP-1 IC₅₀ values of 5 nM . The 4-phenylphthalazin-1-one analog 11c achieves a PARP-1 IC₅₀ of 97 nM, compared to Olaparib at 139 nM in the same assay [2]. In contrast, 7-nitrophthalazin-1(2H)-one—lacking the 4-benzyl group—has no reported PARP-1 inhibitory activity, as the benzyl hydrophobic anchor is critical for occupying the enzyme's nicotinamide-binding pocket [3]. 4-Benzyl-7-nitro-2H-phthalazin-1-one preserves the 4-benzyl anchor while adding the 7-nitro electron-withdrawing group, potentially modulating binding kinetics without abolishing PARP-1 engagement.

PARP-1 inhibitors Cancer therapeutics DNA repair

Orthogonal Derivatization Capability via 7-Nitro Reduction Compared to Non-Nitro 4-Benzylphthalazinones

The 7-nitro group provides a chemically addressable handle for selective reduction to the corresponding 7-amino derivative, a transformation not available in 4-benzylphthalazin-1(2H)-one or Olaparib. 4-Benzylphthalazin-1(2H)-one (CAS 32003-14-8) contains no reducible functional group on the phthalazinone core, limiting its use as a synthetic intermediate for further derivatization [1]. In 4-(4-nitrobenzyl)-2H-phthalazin-1-one (CAS 62970-28-9), the nitro group is located on the benzyl ring rather than the phthalazinone core, altering both the electronic character of the benzyl group and the metabolic liability profile . Reduction of the 7-nitro group in phthalazinones is documented in the antitubercular literature, where 7-nitro-phthalazin-1(2H)-one can be reduced using standard conditions (H₂/Pd-C) to yield 7-amino-phthalazin-1(2H)-one [2]. The 7-amino derivative then serves as a versatile intermediate for amide coupling, sulfonamide formation, or diazotization chemistry—capabilities that are structurally inaccessible from the non-nitrated 4-benzyl analog.

Chemical biology Bioconjugation Prodrug design

Vasorelaxant and Cardiovascular Activity Potential Shared with 4-Benzylphthalazinone Class but Absent in Simple 7-Nitro Analogs

4-Benzyl-substituted phthalazinones demonstrate consistent vasorelaxant activity across multiple independent studies. 2-(Aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives relaxed phenylephrine-precontracted denuded aortic rings by 72.9–85.7% at the highest studied concentration [1]. Earlier work by del Olmo et al. identified phthalazinones that reverted 10 µM phenylephrine-induced contraction with EC₅₀ values below 1 µM, with compound 9h achieving an EC₅₀ of 0.43 µM [2]. The (4-benzylphthalazin-1-ylamino)alcohol derivative series further demonstrated both vasorelaxant and thrombin-induced antiplatelet aggregation activity [3]. In contrast, 7-nitrophthalazin-1(2H)-one and related 7-substituted analogs have not been evaluated for vasorelaxant activity, as research on the 7-nitro subclass has focused exclusively on antitubercular applications [4]. 4-Benzyl-7-nitro-2H-phthalazin-1-one, by retaining the 4-benzyl moiety, retains access to the vasorelaxant pharmacophore that is absent in 7-nitro-only phthalazinones.

Vasorelaxant agents Cardiovascular pharmacology Calcium channel modulation

Positional Isomer Differentiation: Core-Nitro vs. Benzyl-Nitro Determines Electronic and Metabolic Profiles

4-Benzyl-7-nitro-2H-phthalazin-1-one and its positional isomer 4-(4-nitrobenzyl)-2H-phthalazin-1-one (CAS 62970-28-9) share identical molecular formulas (C₁₅H₁₁N₃O₃) and molecular weights (~281.27 g/mol) but differ fundamentally in the placement of the nitro group . Placing the nitro group on the phthalazinone core (position 7) creates an electron-deficient heterocycle that facilitates nucleophilic aromatic substitution and influences the lactam NH acidity (pKa modulation), whereas placement on the benzyl para-position primarily affects benzyl ring electronics and CYP450-mediated benzylic oxidation susceptibility [1]. The core-nitro arrangement in 4-benzyl-7-nitro-2H-phthalazin-1-one is structurally analogous to the 7-nitro substitution pattern validated in the antitubercular phthalazinone series (7-nitrophthalazin-1(2H)-one, MIC = 3 µM), suggesting this positional isomer is the relevant scaffold for anti-infective activity optimization [2]. The benzyl-nitro isomer has no reported antitubercular activity and instead has been explored in androgen receptor antagonist contexts [3].

Structure-activity relationship Positional isomerism Metabolic stability

Androgen Receptor Antagonism: 4-Benzyl Scaffold Confers Activity Inaccessible to Non-Benzylated Phthalazinones

4-Benzyl-1-(2H)-phthalazinone derivatives have been validated as nonsteroidal androgen receptor (AR) antagonists. Compound 11c, bearing two ortho-substituents on the 4-benzyl phenyl ring, potently inhibited SC-3 cell proliferation with an IC₅₀ of 0.18 µM and exhibited wild-type AR-binding affinity with an IC₅₀ of 10.9 µM—comparable to the clinically used antiandrogen hydroxyflutamide [1]. The benzyl group was identified by molecular docking as critical for AR antagonism, occupying the hydrophobic ligand-binding domain pocket [1]. In contrast, 7-nitrophthalazin-1(2H)-one and other phthalazinones lacking the 4-benzyl substituent have not been investigated for AR antagonism and lack the hydrophobic anchor required for AR binding [2]. 4-Benzyl-7-nitro-2H-phthalazin-1-one preserves the 4-benzyl AR pharmacophore while the 7-nitro group offers an additional electronic tuning element for optimizing AR-binding affinity and selectivity over related nuclear receptors.

Androgen receptor antagonists Prostate cancer Nonsteroidal antiandrogens

Optimal Research and Procurement Application Scenarios for 4-Benzyl-7-nitro-2H-phthalazin-1-one


Multi-Target Screening in Oncology and Infectious Disease Discovery Programs

4-Benzyl-7-nitro-2H-phthalazin-1-one is best deployed in screening cascades that evaluate both anticancer (PARP-1 inhibition, androgen receptor antagonism) and anti-infective (antitubercular) endpoints from a single chemical entity. The 4-benzyl group provides the PARP-1-targeting pharmacophore validated in the Olaparib development series [1], while the 7-nitro group aligns with the antitubercular pharmacophore independently validated at MIC = 3 µM [2]. This dual-targeting potential is not achievable with either 4-benzylphthalazin-1(2H)-one (lacks antitubercular activity) or 7-nitrophthalazin-1(2H)-one (lacks PARP-1 activity).

Chemical Biology Probe Development via Nitro-Reduction-Mediated Bioconjugation

The 7-nitro group serves as a latent amine precursor for generating affinity probes, fluorescent conjugates, or PROTAC linker attachment points. Catalytic hydrogenation of the 7-nitro group yields 7-amino-4-benzyl-2H-phthalazin-1-one, which can be further derivatized via amide coupling or NHS-ester chemistry [3]. This orthogonal derivatization route is structurally impossible with 4-benzylphthalazin-1(2H)-one and Olaparib, which lack reducible core substituents, and is mechanistically distinct from the benzyl-nitro positional isomer where the amino product would reside on the flexible benzyl side chain rather than the rigid phthalazinone core.

Structure-Activity Relationship Studies Exploring Electronic Effects on PARP-1 Binding Kinetics

The electron-withdrawing 7-nitro group modulates the electronic density of the phthalazinone ring system, potentially altering the lactam NH hydrogen-bond donor strength and π-stacking interactions within the PARP-1 nicotinamide-binding pocket. This compound enables systematic SAR exploration of core electronics on PARP-1 inhibitory potency and residence time—a parameter space inaccessible using the non-nitrated 4-benzyl analog. The allosteric regulation of DNA binding and target residence time demonstrated for phthalazinone-based PARP-1 inhibitors [4] underscores the importance of subtle electronic modifications in determining cellular cytotoxicity outcomes.

Cardiovascular-Oncology Overlap Research Evaluating Vasorelaxant and Antiproliferative Dual Activity

4-Benzyl-7-nitro-2H-phthalazin-1-one enables investigation of combined vasorelaxant and anticancer properties in a single scaffold. The 4-benzyl moiety is associated with vasorelaxant activity achieving 72.9–85.7% relaxation of precontracted aortic rings [5], while the 7-nitro group introduces potential antitubercular and anticancer activity. This dual-profile compound is particularly relevant for studying cardiotoxicity mitigation in anticancer agents or repurposing vasoactive scaffolds for oncology indications—research directions not addressable with single-feature analogs.

Quote Request

Request a Quote for 4-benzyl-7-nitro-2H-phthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.